Dimethyl cyclohexylphosphonate
CAS No.: 1641-61-8
Cat. No.: VC21259144
Molecular Formula: C8H17O3P
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1641-61-8 |
|---|---|
| Molecular Formula | C8H17O3P |
| Molecular Weight | 192.19 g/mol |
| IUPAC Name | dimethoxyphosphorylcyclohexane |
| Standard InChI | InChI=1S/C8H17O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
| Standard InChI Key | OZOVYDFZXJIQPR-UHFFFAOYSA-N |
| SMILES | COP(=O)(C1CCCCC1)OC |
| Canonical SMILES | COP(=O)(C1CCCCC1)OC |
Introduction
Physical and Chemical Properties
Dimethyl cyclohexylphosphonate presents as a colorless liquid with distinctive characteristics that define its behavior in various chemical environments. Table 1 summarizes its key physical and chemical properties.
Table 1: Physical and Chemical Properties of Dimethyl Cyclohexylphosphonate
The compound exhibits moderate volatility and is readily soluble in most organic solvents while showing limited solubility in water. Its chemical structure features a cyclohexyl group attached directly to a phosphorus atom, with two methoxy groups completing the tetrahedral coordination around the phosphorus center .
Synthesis Methods
Several methods exist for the synthesis of dimethyl cyclohexylphosphonate, with variations in catalysts, reaction conditions, and starting materials.
Industrial Production
In industrial settings, the production of dimethyl cyclohexylphosphonate often involves large-scale batch reactions. The process requires careful control of reaction temperatures and the use of efficient catalysts to ensure high yields and purity of the final product.
Microwave-Assisted Synthesis
Recent research has explored microwave-assisted synthesis as an alternative method for preparing phosphonate compounds. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods .
A study by Munavalli et al. investigated the microwave-catalyzed reactions of H-dimethylphosphonate with various oxiranes, including cyclohexene oxide. The researchers observed that microwave catalysis caused oxirane ring opening, deoxygenation, and hydrophosphorylation, producing multiple compounds from each substrate .
Chemical Reactions
Dimethyl cyclohexylphosphonate participates in various chemical transformations, making it a versatile reagent in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions
Reduction of dimethyl cyclohexylphosphonate, typically using reducing agents such as lithium aluminum hydride, can yield phosphine derivatives.
Substitution Reactions
Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles. These reactions typically occur under basic conditions with nucleophiles like amines and alcohols.
Hydrolysis
Dimethyl cyclohexylphosphonate can undergo hydrolysis in the presence of water or under acidic conditions, leading to the formation of phosphonic acid derivatives .
Applications
Dimethyl cyclohexylphosphonate has found applications across multiple fields due to its unique chemical properties.
Chemical Synthesis
One of the primary uses of dimethyl cyclohexylphosphonate is as a reagent in the synthesis of various organophosphorus compounds. It serves as an important intermediate in multiple synthetic pathways .
Pharmaceutical Development
In pharmaceutical research, dimethyl cyclohexylphosphonate and its derivatives have shown potential in drug development . The compound serves as a precursor for the synthesis of biologically active molecules that may have therapeutic applications.
Industrial Applications
In industry, dimethyl cyclohexylphosphonate is used in the production of:
Research Applications
In scientific research, dimethyl cyclohexylphosphonate plays roles in:
-
Organophosphorus chemistry
-
Synthesis of phosphonate esters
-
Development of novel reaction methodologies
-
Preparation of α-aminophosphonic acids through hydrophosphonylation reactions
Recent Research Developments
Recent research has expanded the potential applications of phosphonate compounds including dimethyl cyclohexylphosphonate:
Luminescent Properties
A 2025 study investigated the aggregation-induced emission (AIE) properties of aliphatic-chain-linked siloxanes-containing phosphonate esters. The researchers synthesized a series of novel siloxane-containing phosphonate esters through a catalyst-free, one-pot Kabachnik–Fields reaction, revealing that even simple phosphonates when combined with flexible aliphatic chains can exhibit significant AIE luminescence properties .
Free-Radical Hydrophosphonylation
Geant et al. studied the reactivity of H-phosphonate derivatives for the hydrophosphonylation of various alkenes and alkynes under free-radical conditions. Their research examined photoinduced free-radical conditions for creating carbon-phosphorus bonds from unsaturated C-C bonds to produce alkylphosphonate or vinylphosphonate derivatives .
Synthesis of α-Aminophosphonates
Zhang et al. described the synthesis of dimethyl and diethyl α-amino(aryl)methylphosphonates via imine hydrophosphonylation and Kabachnik-Fields reaction. These compounds contain two different phosphorus-containing groups - phosphonyl and dimethylphosphinyl - and might possess interesting biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume